molecular formula C9H11BO5 B14758648 (5-Formyl-2,3-dimethoxyphenyl)boronic acid

(5-Formyl-2,3-dimethoxyphenyl)boronic acid

Cat. No.: B14758648
M. Wt: 209.99 g/mol
InChI Key: SWVLGNQTPJEFJE-UHFFFAOYSA-N
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Description

(5-Formyl-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (5-Formyl-2,3-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as the solvent.

Major Products:

    Oxidation: (5-Carboxy-2,3-dimethoxyphenyl)boronic acid.

    Reduction: (5-Hydroxymethyl-2,3-dimethoxyphenyl)boronic acid.

    Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.

Scientific Research Applications

(5-Formyl-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Formyl-2,3-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison: (5-Formyl-2,3-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns compared to other boronic acids. For example, (3-Formylphenyl)boronic acid lacks the methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Similarly, (2-Formylphenyl)boronic acid and (2-Methoxyphenyl)boronic acid have different substitution patterns, leading to variations in their chemical behavior.

Properties

Molecular Formula

C9H11BO5

Molecular Weight

209.99 g/mol

IUPAC Name

(5-formyl-2,3-dimethoxyphenyl)boronic acid

InChI

InChI=1S/C9H11BO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5,12-13H,1-2H3

InChI Key

SWVLGNQTPJEFJE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OC)OC)C=O)(O)O

Origin of Product

United States

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